

Z-L-Aha-OH (DCHA) solubility in different solvents

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Compound of Interest		
Compound Name:	Z-L-Aha-OH (DCHA)	
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An In-depth Technical Guide on the Solubility of Z-L-Aha-OH (DCHA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of **Z-L-Aha-OH** (**DCHA**), a reagent commonly used in bioconjugation and chemical biology. Due to the absence of specific quantitative solubility data in publicly available literature, this document offers a qualitative assessment based on the molecule's structural components, alongside a detailed experimental protocol for researchers to determine precise solubility in their specific solvent systems.

Introduction to Z-L-Aha-OH (DCHA)

Z-L-Aha-OH (DCHA) is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-L-azidohomoalanine. This compound is primarily utilized as a building block in chemical biology and drug discovery. The L-azidohomoalanine (Aha) component is a non-canonical amino acid that, as an analog of methionine, can be incorporated into proteins.[1][2] The azide group serves as a bioorthogonal handle for "click chemistry," allowing for the specific labeling and detection of newly synthesized proteins.[3][4] The benzyloxycarbonyl (Z) group is a protecting group for the amine, and the DCHA salt form is intended to improve the compound's stability and handling characteristics, often rendering it as a crystalline solid.[5][6]

Qualitative Solubility Profile







The solubility of **Z-L-Aha-OH (DCHA)** is governed by the principle of "like dissolves like," where the overall polarity of the solute and solvent determines the extent of dissolution.[7][8] The molecule possesses both polar (carboxylate salt, azide, carbamate) and nonpolar (benzyl group, two cyclohexyl rings) moieties. The large, bulky dicyclohexylammonium counterion significantly increases the nonpolar character of the salt.

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Qualitative Solubility of Z-L-Aha-OH (DCHA) in Common Laboratory Solvents



Solvent Class	Solvent Example	Predicted Solubility	Rationale
Polar Protic	Water	Sparingly Soluble/Insoluble	The large, hydrophobic DCHA counterion and the protected amino acid's organic structure are expected to dominate, leading to poor aqueous solubility. Dicyclohexylamine itself is sparingly soluble in water.[9][10]
Methanol, Ethanol	Low to Medium	The alcohol's ability to hydrogen bond may allow for some dissolution, but the nonpolar regions of the solute will limit high solubility.[8]	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	High	DMSO is an excellent solvent for a wide range of organic compounds, including many protected amino acids and organic salts.[11]
N,N- Dimethylformamide (DMF)	High	Similar to DMSO, DMF is a highly polar aprotic solvent widely used for dissolving protected amino acids and peptides.[12][13]	
Acetonitrile (ACN)	Medium	Acetonitrile is polar but generally a weaker solvent for	•



		complex salts compared to DMSO or DMF.	
Nonpolar Aprotic	Dichloromethane (DCM)	Medium to High	The significant nonpolar character from the Z-group and DCHA salt should allow for good solubility in chlorinated solvents.
Tetrahydrofuran (THF)	Medium	THF is a moderately polar ether that can dissolve many organic compounds.	
Toluene	Low	The polarity of the carboxylate salt and other heteroatoms will likely limit solubility in aromatic hydrocarbon solvents.	
Hexanes / Heptane	Insoluble	As a salt, the compound is too polar to dissolve in highly nonpolar aliphatic hydrocarbon solvents.	

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The thermodynamic or equilibrium solubility is most accurately determined using the shake-flask method. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.



Materials and Equipment

- Z-L-Aha-OH (DCHA) solid
- Selected solvents (HPLC-grade or equivalent purity)
- Analytical balance
- Glass vials with screw caps (e.g., 4 mL)
- Thermostatic orbital shaker or rotator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or appropriate material)
- · Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

Procedure

- Preparation: Add an excess amount of Z-L-Aha-OH (DCHA) solid to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is achieved. A starting amount of ~10-20 mg in 2 mL of solvent is typically sufficient.
- Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.
- Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments can establish the minimum time required to reach a plateau in concentration.
- Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To
 ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high
 speed (e.g., 10,000 x g for 10 minutes).



- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette.
 Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.
- Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. The benzyloxycarbonyl group provides a strong chromophore, making UV detection a suitable choice.
- Calculation: Determine the concentration of the saturated solution by applying the dilution factor. Express the solubility in desired units, such as mg/mL or mol/L.

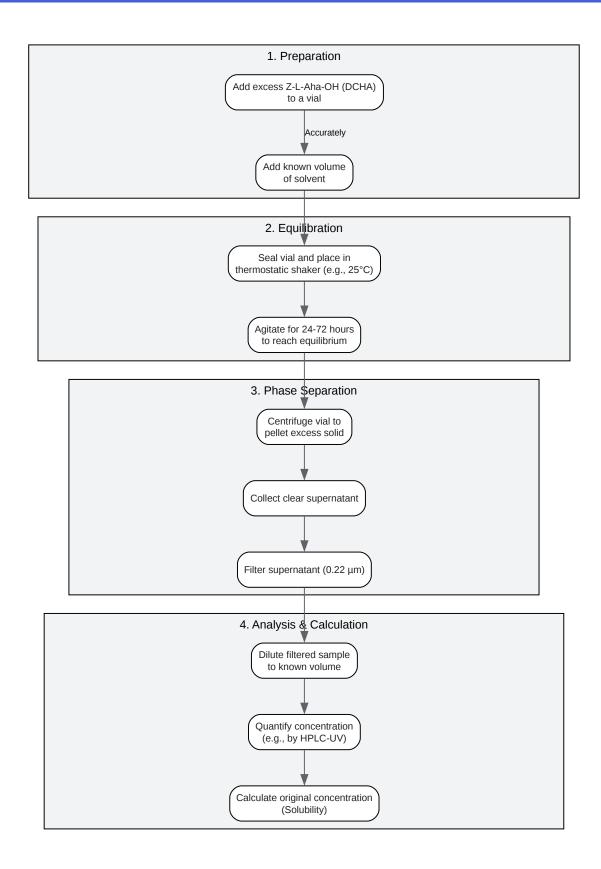
Considerations

- Purity: The purity of both the solute and the solvent is critical for accurate solubility measurements.
- Temperature Control: Solubility is temperature-dependent. Maintain strict temperature control throughout the experiment.
- Equilibrium Time: Ensure sufficient time is allowed for the system to reach equilibrium. This can be verified by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the value remains constant.
- Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

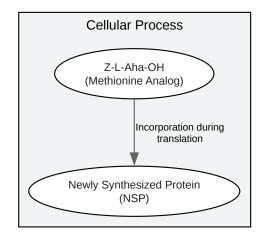
Visualizations

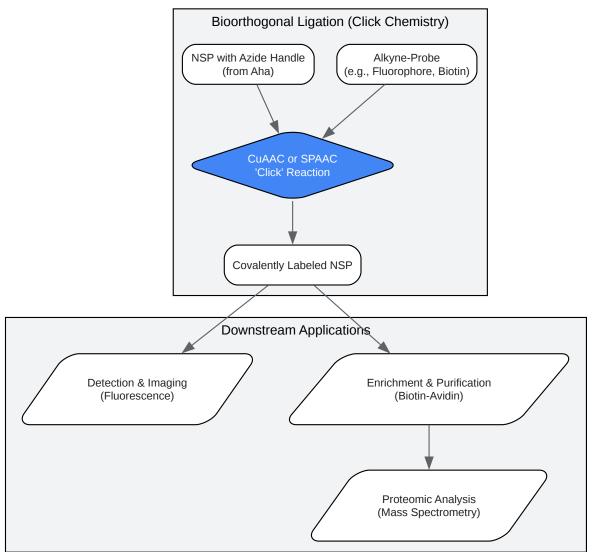
The following diagrams illustrate the experimental workflow for solubility determination and the conceptual application of Z-L-Aha-OH in research.











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